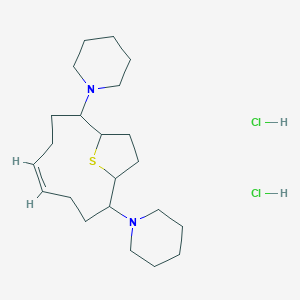![molecular formula C15H11N3O2S2 B221645 N-{6-[(2-thienylcarbonyl)amino]-2-pyridinyl}-2-thiophenecarboxamide](/img/structure/B221645.png)
N-{6-[(2-thienylcarbonyl)amino]-2-pyridinyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cambridge ID 5631829, also known by its molecular formula C15H11N3O2S2, is a compound with a molecular weight of 329.4 g/mol
準備方法
The preparation of Cambridge ID 5631829 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, general methods in organic synthesis can be applied. These methods typically involve the use of starting materials that undergo a series of chemical reactions, including condensation, cyclization, and functional group modifications, under controlled conditions to yield the desired compound. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
化学反応の分析
Cambridge ID 5631829 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
科学的研究の応用
Cambridge ID 5631829 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
作用機序
The mechanism of action of Cambridge ID 5631829 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Cambridge ID 5631829 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups or molecular frameworks. For example:
Compound A: Similar molecular weight and functional groups, but different substitution pattern.
Compound B: Similar functional groups, but different molecular framework.
Compound C: Analogous molecular framework, but different functional groups.
The uniqueness of Cambridge ID 5631829 lies in its specific combination of functional groups and molecular framework, which confer distinct chemical reactivity and biological activity .
特性
分子式 |
C15H11N3O2S2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
N-[6-(thiophene-2-carbonylamino)pyridin-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H11N3O2S2/c19-14(10-4-2-8-21-10)17-12-6-1-7-13(16-12)18-15(20)11-5-3-9-22-11/h1-9H,(H2,16,17,18,19,20) |
InChIキー |
DDINIWYAOYACRS-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 |
正規SMILES |
C1=CC(=NC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-AMINO-6-PHENETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE](/img/structure/B221641.png)

![3-METHYL-N-[3-(3-METHYLBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B221653.png)
![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)
![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)


![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)
